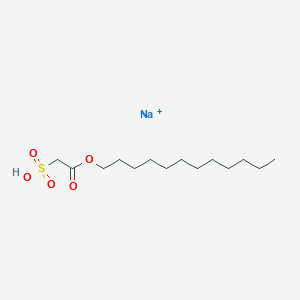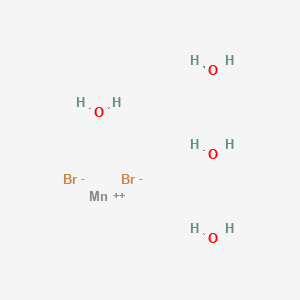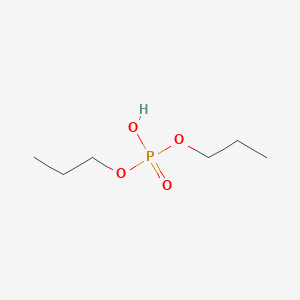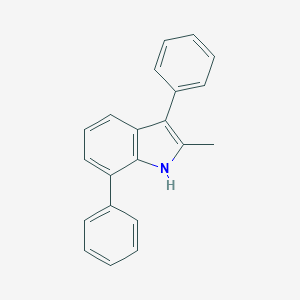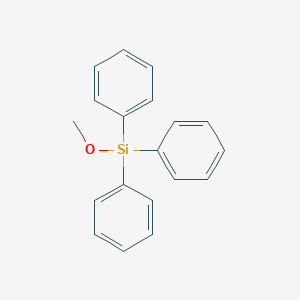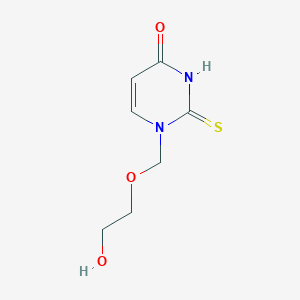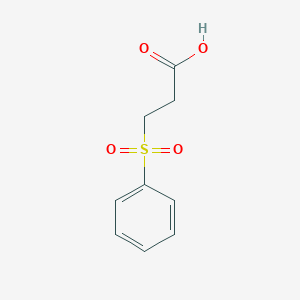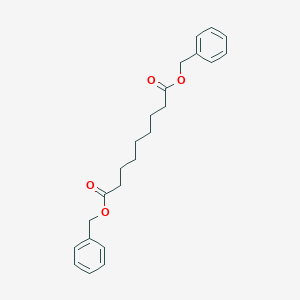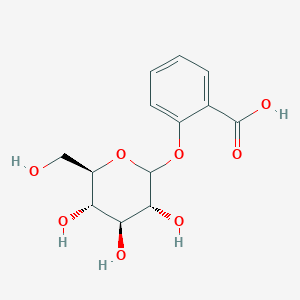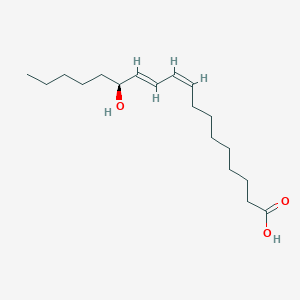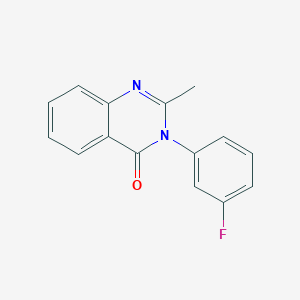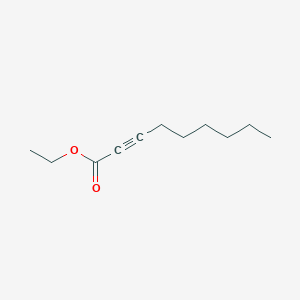![molecular formula C12H19NO2 B154753 4-[3-(Propylamino)propyl]benzene-1,2-diol CAS No. 125789-68-6](/img/structure/B154753.png)
4-[3-(Propylamino)propyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Propylamino)propyl]benzene-1,2-diol, also known as p-APB, is a chemical compound that has been widely used for scientific research purposes. It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity.
Wirkmechanismus
P-APB acts as a selective agonist of TAAR1, which is expressed in various regions of the brain and peripheral tissues. Upon binding to TAAR1, 4-[3-(Propylamino)propyl]benzene-1,2-diol activates a signaling cascade that results in the inhibition of adenylyl cyclase and the reduction of cAMP levels. This, in turn, leads to the modulation of neurotransmitter release and synaptic plasticity.
Biochemische Und Physiologische Effekte
P-APB has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect synaptic plasticity, which is the ability of synapses to change their strength in response to activity. These effects are thought to be mediated by the activation of TAAR1 and the subsequent modulation of intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(Propylamino)propyl]benzene-1,2-diol in lab experiments is its high potency and selectivity for TAAR1. This allows for the precise modulation of TAAR1 activity without affecting other receptors or signaling pathways. However, one of the limitations of using 4-[3-(Propylamino)propyl]benzene-1,2-diol is its relatively short half-life, which requires frequent administration to maintain a steady-state concentration.
Zukünftige Richtungen
There are several future directions for the use of 4-[3-(Propylamino)propyl]benzene-1,2-diol in scientific research. One area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the role of TAAR1 in the regulation of energy metabolism and body weight. Additionally, the development of more potent and selective TAAR1 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-[3-(Propylamino)propyl]benzene-1,2-diol involves the reaction of 4-hydroxyphenylacetone with propylamine in the presence of sodium cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-[3-(Propylamino)propyl]benzene-1,2-diol. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
P-APB has been used extensively in scientific research to study the role of TAAR1 in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, and to affect synaptic plasticity in the brain. 4-[3-(Propylamino)propyl]benzene-1,2-diol has also been used to investigate the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
CAS-Nummer |
125789-68-6 |
|---|---|
Produktname |
4-[3-(Propylamino)propyl]benzene-1,2-diol |
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
4-[3-(propylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-8-3-4-10-5-6-11(14)12(15)9-10/h5-6,9,13-15H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
XSJOAOZUOZKNQM-UHFFFAOYSA-N |
SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
Synonyme |
1,2-Benzenediol, 4-[3-(propylamino)propyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



